molecular formula C16H14N2O4 B2821680 N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide CAS No. 351370-34-8

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide

Cat. No.: B2821680
CAS No.: 351370-34-8
M. Wt: 298.298
InChI Key: WIGBTGGMBHQHCD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Biochemical Studies

One study involved virtual screening targeting the urokinase receptor (uPAR), leading to the identification of a compound similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide. This compound demonstrated properties like blocking angiogenesis and inducing apoptosis in cell growth, which could have implications in cancer research, particularly in breast tumor metastasis (Wang et al., 2011).

Antimicrobial Evaluation

Another research focused on the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives, closely related to this compound. These derivatives demonstrated effective antimicrobial properties against various bacteria and fungi, highlighting the potential for this class of compounds in developing new antimicrobial agents (Sethi et al., 2016).

Synthesis and Biological Activity

The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives, through a green chemistry approach involving microwave irradiation and solvent-free conditions, was also explored. These compounds showed promising antibacterial and antifungal activities, indicating their potential use in pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).

Anti-Tubercular Activity

Research on a series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide indicated significant in vitro anti-tubercular activity. This study suggests the potential of these compounds in treating tuberculosis, a major global health issue (Nimbalkar et al., 2018).

Antitumor Effects

Additionally, the synthesis of compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, with potential antitumor effects, was investigated. This research underscores the potential of such compounds in cancer treatment (Bin, 2015).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives also showcased antimicrobial properties against various bacterial and fungal strains, further supporting the potential of benzamide derivatives in antimicrobial applications (Bikobo et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGBTGGMBHQHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330014
Record name N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351370-34-8
Record name N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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